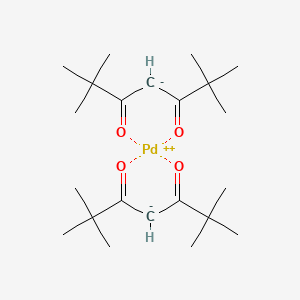![molecular formula C13H18N2O3S2 B12326331 L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)
L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- is a complex organic compound that contains sulfur and nitrogen atoms It is a derivative of L-methionine, an essential amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- involves several steps, starting with the preparation of the pyridine derivative. The ethylthio group is introduced through a nucleophilic substitution reaction, followed by the coupling of the pyridine derivative with L-methionine. The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms, such as Escherichia coli, are used to produce L-methionine. The pyridine derivative can then be chemically synthesized and coupled with the L-methionine produced through fermentation. Optimization of fermentation conditions, such as medium composition, pH, and temperature, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions
L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, reducing agents, such as sodium borohydride, and nucleophiles, such as amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound
Scientific Research Applications
L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methyl group donor, participating in methylation reactions that regulate gene expression and protein function. It may also interact with enzymes involved in amino acid metabolism, influencing cellular processes and potentially exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
L-Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
N-Acetyl-L-Methionine: A derivative used as a dietary supplement and in medical research.
S-Methyl-L-Cysteine: Another sulfur-containing amino acid with similar properties.
Uniqueness
These modifications can enhance its reactivity and specificity in various reactions, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C13H18N2O3S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2S)-2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H18N2O3S2/c1-3-20-12-9(5-4-7-14-12)11(16)15-10(13(17)18)6-8-19-2/h4-5,7,10H,3,6,8H2,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
ZWPMMGBFRCEMNH-JTQLQIEISA-N |
Isomeric SMILES |
CCSC1=C(C=CC=N1)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326264.png)


![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
![3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12326274.png)
![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)


![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)


